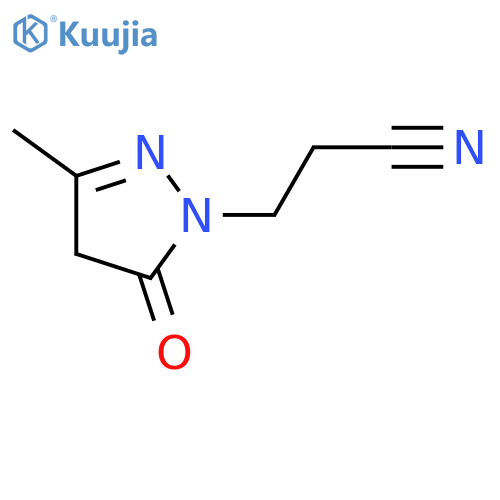Cas no 2361-34-4 (3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile)

2361-34-4 structure
商品名:3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 4,5-dihydro-3-methyl-5-oxo-1H-Pyrazole-1-propanenitrile
- 1H-Pyrazole-1-propanenitrile,4,5-dihydro-3-methyl-5-oxo-
- 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile
- CS-0209805
- DTXSID40178272
- BRN 0608270
- CAA36134
- 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
- 3-Methyl-5-oxo-2-pyrazoline-1-propionitrile
- BS-27884
- 2-Cyanoethyl-3-methylpyrazolone-5
- 2361-34-4
- 3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPANENITRILE
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
-
- インチ: InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3
- InChIKey: KSTPDBWPPXYJBA-UHFFFAOYSA-N
- ほほえんだ: CC1CC(=O)N(CCC#N)N=1
計算された属性
- せいみつぶんしりょう: 151.07467
- どういたいしつりょう: 151.075
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 56.5Ų
じっけんとくせい
- 密度みつど: 1.2
- ふってん: 293.6°Cat760mmHg
- フラッシュポイント: 131.4°C
- 屈折率: 1.582
- PSA: 56.46
- じょうきあつ: 0.0±0.6 mmHg at 25°C
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344872-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 95%+ | 1g |
$245 | 2024-07-28 | |
| A2B Chem LLC | AF36930-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 1g |
$204.00 | 2024-04-20 | |
| A2B Chem LLC | AF36930-5g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 5g |
$744.00 | 2024-04-20 | |
| 1PlusChem | 1P00BIWY-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 1g |
$211.00 | 2025-02-25 | |
| TRC | M401910-500mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 500mg |
$ 275.00 | 2022-06-03 | ||
| TRC | M401910-100mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M401910-50mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| 1PlusChem | 1P00BIWY-5g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 5g |
$790.00 | 2025-02-25 |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
2361-34-4 (3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
